molecular formula C19H21NO2S B2433946 (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 2034520-05-1

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No.: B2433946
CAS No.: 2034520-05-1
M. Wt: 327.44
InChI Key: QSMLCJBKYHXMFY-UHFFFAOYSA-N
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Description

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a synthetic organic compound that features a complex structure combining a pyrrolidine ring, a cyclopropylmethoxy group, and a thiophenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Cyclopropylmethoxy Group: This step often involves the reaction of cyclopropylmethanol with a suitable leaving group, such as a halide, in the presence of a base.

    Attachment of the Thiophenyl Group: This is usually done via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophenyl boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods: For large-scale production, the synthesis would be optimized to ensure high yield and purity. This might involve:

    Continuous Flow Chemistry: To improve reaction efficiency and scalability.

    Catalyst Recycling: To reduce costs and environmental impact.

    Automated Synthesis: To ensure consistency and reduce human error.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy group can be substituted under nucleophilic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology and Medicine:

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Biochemical Research: Used as a probe to study specific biochemical pathways.

Industry:

    Pharmaceuticals: Potential use in the synthesis of new drug candidates.

    Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.

Comparison with Similar Compounds

    (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(phenyl)phenyl)methanone: Lacks the thiophenyl group, potentially altering its biological activity.

    (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(furan-3-yl)phenyl)methanone: Contains a furan ring instead of a thiophene ring, which may affect its electronic properties and reactivity.

Uniqueness: The combination of the cyclopropylmethoxy group, pyrrolidine ring, and thiophenyl group in (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone provides a unique structural framework that can confer specific reactivity and biological activity not seen in similar compounds.

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c21-19(20-9-7-18(11-20)22-12-14-1-2-14)16-5-3-15(4-6-16)17-8-10-23-13-17/h3-6,8,10,13-14,18H,1-2,7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMLCJBKYHXMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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